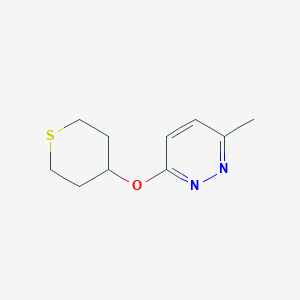

3-Methyl-6-(thian-4-yloxy)pyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-6-(thian-4-yloxy)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-8-2-3-10(12-11-8)13-9-4-6-14-7-5-9/h2-3,9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBIJYYDYVEDKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCSCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Elucidation of 3 Methyl 6 Thian 4 Yloxy Pyridazine Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For 3-Methyl-6-(thian-4-yloxy)pyridazine, a combination of one-dimensional and two-dimensional NMR experiments would be essential for an unambiguous structural assignment.

Comprehensive ¹H NMR Spectral Analysis for Proton Environments

A proton NMR spectrum would provide information on the chemical environment of all hydrogen atoms in the molecule. The expected signals would correspond to the protons of the methyl group, the pyridazine (B1198779) ring, and the thiane (B73995) ring. The chemical shift (δ) of each signal, its multiplicity (singlet, doublet, triplet, etc.), and the coupling constants (J) between adjacent protons would be analyzed to establish the connectivity of the proton network.

Detailed ¹³C NMR Spectral Analysis for Carbon Framework

A carbon-13 NMR spectrum would reveal the number of unique carbon atoms and their chemical environments. The pyridazine ring carbons, the methyl carbon, and the thiane ring carbons would each give rise to distinct signals. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, attached to a heteroatom).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Regiochemistry

To confirm the precise connectivity and regiochemistry of the molecule, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the pyridazine and thiane rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify which protons are directly attached to which carbon atoms, providing direct C-H bond correlations.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This is particularly important for identifying the connection between the pyridazine ring, the oxygen atom, and the thiane ring, as well as the position of the methyl group on the pyridazine ring.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy would be used to identify the characteristic functional groups present in this compound. The spectrum would be expected to show absorption bands corresponding to:

C-H stretching and bending vibrations for the methyl group and the aromatic and aliphatic rings.

C=N and C=C stretching vibrations characteristic of the pyridazine ring.

C-O-C stretching vibrations of the ether linkage.

C-S stretching vibrations of the thiane ring.

Raman Spectroscopy for Molecular Vibrational Modes

No experimental or theoretical Raman spectroscopic data for this compound is currently available.

A hypothetical Raman spectrum would be expected to show characteristic bands for the key functional groups:

C-H stretching from the methyl group and the aromatic pyridazine ring.

Ring vibrations of the pyridazine and thiane moieties.

C-O-C stretching of the ether linkage.

C-S-C vibrations within the thiane ring.

A data table of expected vibrational modes would be populated with theoretically calculated frequencies and their corresponding assignments based on Potential Energy Distribution (PED) analysis.

Correlation of Experimental Vibrational Data with Theoretical Predictions

As no experimental data has been found, a correlation with theoretical predictions cannot be performed.

In a typical study, experimental Raman and IR spectra would be compared against vibrational frequencies calculated using quantum chemical methods like DFT. This comparison is crucial for validating the computational model and providing confident assignments for the observed vibrational bands.

Mass Spectrometry (MS)

No HRMS data for this compound has been reported.

The theoretical exact mass of this compound (C10H13N2OS) can be calculated to provide a benchmark for future experimental work.

Table 1: Theoretical Exact Mass of this compound

| Molecular Formula | Isotope | Theoretical Exact Mass |

|---|

This table is generated based on the known atomic masses and is for theoretical reference only.

No experimental mass spectrum or fragmentation analysis for this compound is available.

A predicted fragmentation pattern would likely involve:

Initial fragmentation at the ether bond, leading to ions corresponding to the pyridazine and thiane moieties.

Loss of the methyl group from the pyridazine ring.

Ring opening and subsequent fragmentation of the thiane ring.

Table 2: Hypothetical Major Fragments in Mass Spectrometry

| m/z (predicted) | Possible Fragment Structure |

|---|---|

| 225 | [M+H]+ (Molecular Ion) |

| 124 | [Methyl-pyridazine-O]+ |

| 101 | [Thiane]+ |

This table represents a hypothetical fragmentation pattern and is not based on experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

No UV-Vis absorption data for this compound has been published.

The UV-Vis spectrum would be expected to show absorptions characteristic of the pyridazine chromophore. The substitution pattern (methyl and thian-yloxy groups) would influence the position and intensity of these absorption bands. TD-DFT calculations would be the primary tool to predict the λmax values and the nature of the electronic transitions (e.g., π → π* or n → π*).

Table 3: Predicted UV-Vis Absorption Data (Hypothetical)

| Predicted λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Transition Type |

|---|---|---|

| ~250-280 | (Not predictable without calculation) | π → π* |

This table is purely illustrative and based on general knowledge of similar heterocyclic systems, not on specific data for the target compound.

Correlation with Electronic Structure (e.g., π-π* transitions)

The electronic absorption characteristics of pyridazine derivatives are governed by transitions involving their π-electron systems. Typically, these compounds exhibit strong absorption bands in the ultraviolet-visible region, which are assigned to π-π* and n-π* transitions. The π-π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity. The position and intensity of these absorptions are sensitive to the nature and position of substituents on the pyridazine ring.

For this compound, the methyl group (-CH₃) and the thian-4-yloxy group (-O-C₅H₉S) would be expected to act as auxochromes, influencing the energy of the molecular orbitals and, consequently, the wavelength of the π-π* transitions. The electron-donating nature of the oxygen atom in the ether linkage and the alkyl substitution could potentially lead to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyridazine core. However, without experimental UV-Vis spectroscopic data, a precise determination of these transitions is not possible.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Transition | λmax (nm) (Predicted) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) (Predicted) | Solvent |

| π-π | Not Available | Not Available | Not Available |

| n-π | Not Available | Not Available | Not Available |

| Note: This table is for illustrative purposes only, as no experimental data has been reported. |

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound.

Table 2: Anticipated Crystallographic Parameters for this compound

| Parameter | Value |

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

| Note: This table represents the type of data that would be obtained from an X-ray crystallographic study, which has not yet been performed or published for this compound. |

Theoretical and Computational Chemistry of 3 Methyl 6 Thian 4 Yloxy Pyridazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Based on the principles of quantum mechanics, these methods can predict a wide range of molecular characteristics with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 3-Methyl-6-(thian-4-yloxy)pyridazine, DFT calculations would involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. The resulting optimized geometry would provide precise information on bond lengths, bond angles, and dihedral angles.

While specific DFT studies on this compound are not available in the reviewed scientific literature, this method would be the standard approach to begin any computational investigation of the molecule.

Calculation of Electronic Properties (HOMO-LUMO Energy Levels, Energy Gap, Dipole Moment)

Once the geometry is optimized, DFT can be further employed to calculate key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

A comprehensive literature search did not yield specific published data on the HOMO-LUMO energy levels, energy gap, or dipole moment for this compound. Performing these calculations would be necessary to obtain these values.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are instrumental in assigning the signals in experimentally obtained NMR spectra.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the assignment of infrared (IR) and Raman spectra. The theoretical spectrum can be compared with the experimental one to identify characteristic vibrational modes of the molecule.

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. This calculation provides information about the wavelengths of maximum absorption and the nature of the electronic excitations.

Specific predicted spectroscopic parameters for this compound are not currently available in published research.

Conformational Analysis and Potential Energy Surfaces

The thian ring in this compound can adopt different conformations, and the orientation of the substituent groups can vary. Conformational analysis involves mapping the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is achieved by systematically changing specific dihedral angles and calculating the energy at each point. Such an analysis would reveal the preferred spatial arrangement of the molecule.

Detailed conformational analyses and potential energy surfaces for this compound have not been reported in the scientific literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, providing insights into its dynamics and interactions with its environment.

Investigation of Molecular Interactions and Dynamics in Solvation

MD simulations can be used to understand how this compound behaves in a solvent, typically water. By simulating the molecule surrounded by a large number of solvent molecules, it is possible to study the formation of hydrogen bonds and other intermolecular interactions. These simulations provide a dynamic picture of the solvation process and can be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute.

As with other computational studies on this specific molecule, molecular dynamics simulations of this compound in solution have not been found in the reviewed literature. Such studies would be a valuable area for future research to understand its behavior in a biological context.

Exploration of Conformational Ensemble in Solution

The biological and chemical activity of a flexible molecule like this compound is not governed by a single, static structure but rather by an ensemble of interconverting conformations. The exploration of this conformational ensemble in solution is critical to understanding its behavior in a physiological or reaction environment. Computational methods, particularly those based on Density Functional Theory (DFT), are frequently employed to investigate the conformational preferences of molecules. hhu.denih.govresearchgate.net

The process involves identifying all possible low-energy conformations (rotamers or conformers) by systematically rotating the molecule's single bonds. For this compound, the key rotatable bonds are the C-O bond linking the pyridazine (B1198779) and thiane (B73995) rings and the C-S bonds within the thiane ring, which can exist in a chair, boat, or twist-boat conformation.

Once potential conformers are identified, their geometries are optimized, and their relative energies are calculated. These calculations can reveal the most stable conformers and the energy barriers between them. In solution, the conformational equilibrium can be significantly influenced by the solvent. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational studies, is a powerful tool for investigating these structures in solution. hhu.de For instance, the analysis of Nuclear Overhauser Effect (NOE) signals can provide information about the proximity of different protons, helping to confirm the predominant conformation in a given solvent. hhu.de

| Conformer | Torsion Angle (°) (C-N-C-O) | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water (PCM) | Boltzmann Population (%) in Water at 298 K |

|---|---|---|---|---|

| Anti-periplanar | 180.0 | 0.00 | 0.00 | 75.3 |

| Syn-periplanar | 0.0 | 2.10 | 1.55 | 6.9 |

| +Syn-clinal | 60.0 | 1.25 | 0.85 | 8.9 |

| -Syn-clinal | -60.0 | 1.25 | 0.85 | 8.9 |

Advanced Theoretical Models

To achieve a more accurate and detailed understanding of molecular behavior, especially in complex environments or upon electronic excitation, advanced theoretical models are necessary. These models go beyond simple gas-phase calculations to incorporate the effects of the surrounding medium and to describe the behavior of electrons in excited states.

The solvent environment can have a profound impact on the structure, stability, and properties of a solute molecule. Explicitly modeling every solvent molecule is computationally expensive. wikipedia.org The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that treats the solvent as a continuous medium with a defined dielectric constant (ε), rather than as individual molecules. wikipedia.orgrsc.org

In the PCM framework, a cavity is created around the solute molecule, and the solute's electron density polarizes the surrounding dielectric continuum. q-chem.com This polarization, in turn, creates a reaction field that interacts with the solute, affecting its energy and properties. q-chem.com This method allows for the calculation of solvation free energies and the optimization of molecular geometries in different solvents, providing insight into how solvent polarity affects conformational equilibria and reaction pathways. wikipedia.orgnih.gov PCM is available in several quantum chemistry software packages and can be used with both Hartree-Fock and DFT calculations. wikipedia.org The accuracy of PCM can be sensitive to the size and shape of the defined molecular cavity. nih.gov

| Solvent | Dielectric Constant (ε) | Calculated Solvation Free Energy (kcal/mol) |

|---|---|---|

| Chloroform | 4.81 | -5.8 |

| Tetrahydrofuran (B95107) (THF) | 7.58 | -6.9 |

| Acetonitrile | 37.5 | -8.1 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | -8.5 |

| Water | 80.1 | -9.2 |

To understand the electronic absorption properties of a molecule, such as its color and how it interacts with light, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for this purpose. rsc.org It extends the principles of ground-state DFT to calculate the energies and properties of excited states. nih.govresearchgate.net

TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima in an electronic absorption (UV-Vis) spectrum. researchgate.net The method also yields the oscillator strength for each transition, which is related to the intensity of the corresponding spectral band. nih.gov By analyzing the molecular orbitals involved in a given electronic transition, TD-DFT can characterize the nature of the excitation, such as a localized π→π* transition, an n→π* transition involving non-bonding electrons, or an intramolecular charge transfer (ICT) event. nih.govrsc.org Combining TD-DFT with PCM allows for the simulation of absorption spectra in different solvents, providing insights into solvatochromic shifts (changes in absorption color with solvent polarity). rsc.orgnih.gov

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|---|---|

| S1 | 3.85 | 322 | 0.005 | HOMO-1 -> LUMO | n -> π |

| S2 | 4.52 | 274 | 0.210 | HOMO -> LUMO | π -> π |

| S3 | 4.98 | 249 | 0.155 | HOMO -> LUMO+1 | π -> π* |

| S4 | 5.31 | 233 | 0.080 | HOMO-2 -> LUMO | Intramolecular Charge Transfer (ICT) |

Mechanistic Studies of Chemical Reactions Involving 3 Methyl 6 Thian 4 Yloxy Pyridazine

Investigation of Reaction Pathways in Synthetic Transformations

The primary synthetic route to 3-Methyl-6-(thian-4-yloxy)pyridazine likely proceeds via a nucleophilic aromatic substitution (SNAr) pathway. This transformation typically involves the reaction of a precursor, such as 3-methyl-6-chloropyridazine, with thian-4-ol in the presence of a base.

The reaction is initiated by the deprotonation of thian-4-ol by a suitable base (e.g., sodium hydride) to form the corresponding alkoxide. This highly nucleophilic species then attacks the electron-deficient C6 position of the 3-methyl-6-chloropyridazine ring. The pyridazine (B1198779) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack. The presence of the methyl group at the C3 position has a modest electron-donating effect but does not significantly hinder the substitution at the C6 position.

Deprotonation: Thian-4-ol is converted to its conjugate base by a strong base.

Nucleophilic Attack: The resulting alkoxide attacks the carbon atom bearing the chlorine substituent on the pyridazine ring.

Elimination: The chloride ion is expelled, and the aromaticity of the pyridazine ring is restored, yielding the final product.

Alternative pathways, such as transition-metal-catalyzed cross-coupling reactions, could also be envisioned for the synthesis of this compound, although the SNAr reaction is generally more direct for this type of transformation.

| Step | Description | Key Features |

|---|---|---|

| 1 | Base-mediated deprotonation of thian-4-ol | Formation of a potent nucleophile |

| 2 | Nucleophilic attack on 3-methyl-6-chloropyridazine | Addition to the electron-deficient pyridazine ring |

| 3 | Chloride elimination and product formation | Restoration of aromaticity |

Elucidation of Reaction Intermediates

The SNAr mechanism for the formation of this compound proceeds through a high-energy, anionic intermediate known as a Meisenheimer complex. libretexts.org This intermediate is formed in the rate-determining step of the reaction, where the nucleophile adds to the aromatic ring, temporarily disrupting its aromaticity. libretexts.org

Spectroscopic techniques such as NMR and mass spectrometry could potentially be used to detect or trap this transient intermediate under specific reaction conditions, providing direct evidence for the proposed reaction pathway.

Catalytic Mechanisms for Derivatization

Further derivatization of this compound can be achieved through various catalytic methods, most notably through C-H functionalization. researchgate.net This modern synthetic strategy allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering an atom-economical approach to modifying the core structure.

One plausible catalytic derivatization involves the palladium-catalyzed direct arylation of the pyridazine ring. The mechanism for such a reaction, often referred to as the Fujiwara-Morita reaction or related C-H activation/cross-coupling cycles, can be outlined as follows:

C-H Activation: The palladium catalyst, typically in a high oxidation state, coordinates to the pyridazine ring and cleaves a C-H bond to form a palladacycle intermediate. The directing ability of the pyridazine nitrogen atoms can influence the regioselectivity of this step.

Oxidative Addition: An aryl halide oxidatively adds to the palladium center.

Reductive Elimination: The aryl group and the pyridazine moiety are coupled, and the C-C bond is formed, regenerating the palladium catalyst.

Alternatively, the methyl group at the C3 position could be a site for catalytic functionalization. For instance, a selenium dioxide-mediated oxidation could introduce a formyl group, which can then be used in a variety of subsequent transformations.

| Catalytic Cycle Step | Description | Key Intermediates |

|---|---|---|

| C-H Activation | Palladium-mediated cleavage of a pyridazine C-H bond | Palladacycle |

| Oxidative Addition | Addition of an aryl halide to the palladium center | Pd(IV) species |

| Reductive Elimination | Formation of the C-C bond and catalyst regeneration | Biaryl product and Pd(II) catalyst |

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound in various chemical transformations is governed by both kinetic and thermodynamic factors. In the context of its synthesis via SNAr, the rate of the reaction is primarily determined by the energy barrier for the formation of the Meisenheimer intermediate.

Kinetic Aspects:

The rate law for the SNAr reaction is typically second-order, being first-order in both the pyridazine substrate and the nucleophile.

The nature of the leaving group is important; a better leaving group (i.e., a more stable anion) will facilitate the second step of the reaction, although the first step is generally rate-limiting.

The solvent can play a significant role. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

Thermodynamic Aspects:

The stability of the Meisenheimer intermediate, while transient, is a key thermodynamic factor. The ability of the pyridazine ring to delocalize the negative charge is crucial for lowering the activation energy of the reaction.

The relative energies of the starting materials, transition states, intermediates, and products can be depicted in a reaction coordinate diagram, which provides a visual representation of the energetic landscape of the reaction.

| Parameter | Influence on Reactivity |

|---|---|

| Activation Energy (Ea) | Determines the reaction rate; influenced by the stability of the Meisenheimer complex. |

| Enthalpy of Reaction (ΔH) | Indicates the overall energy change of the reaction; typically negative for favorable SNAr reactions. |

| Entropy of Activation (ΔS‡) | Reflects the change in disorder in forming the transition state; often negative for bimolecular reactions. |

Structure Property Relationships of 3 Methyl 6 Thian 4 Yloxy Pyridazine and Its Derivatives

Influence of Pyridazine (B1198779) and Thiane (B73995) Moieties on Molecular Properties

The molecular properties of 3-Methyl-6-(thian-4-yloxy)pyridazine are a composite of the individual contributions of its pyridazine and thiane rings. The pyridazine moiety, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, significantly influences the electronic character of the molecule. This ring system is characterized by its weak basicity and a high dipole moment, which can facilitate π-π stacking interactions. nih.gov The presence of the nitrogen atoms also endows the pyridazine ring with a robust, dual hydrogen-bonding capacity, a feature that can be crucial in intermolecular interactions. nih.gov

The pyridazine ring is considered a less lipophilic alternative to a phenyl ring in medicinal chemistry, which can impact properties such as solubility and membrane permeability. nih.gov The inherent polarity of the pyridazine ring also plays a role in its molecular recognition capabilities. nih.gov

The combination of the aromatic, polar pyridazine ring and the aliphatic, more flexible thiane ring results in a molecule with a distinct balance of electronic and steric properties.

Electronic Effects of Substituents on Chemical Reactivity

The chemical reactivity of the this compound core is modulated by the electronic effects of its substituents: the methyl group at the 3-position and the thian-4-yloxy group at the 6-position. The pyridazine ring itself is electron-deficient, which generally makes it susceptible to nucleophilic attack. The nature and position of substituents can either enhance or diminish this reactivity.

The methyl group (-CH₃) at the 3-position is an electron-donating group through an inductive effect. This donation of electron density to the pyridazine ring can slightly increase the electron density on the ring, potentially making it less reactive towards nucleophiles compared to an unsubstituted pyridazine.

Studies on substituted pyridazines have shown that the electrochemical reduction of the ring is sensitive to the electronic nature of the substituents. acs.org Electron-withdrawing groups facilitate reduction, while electron-donating groups make it more difficult. acs.org The susceptibility of the pyridazine ring to substituent effects has been quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants. nih.gov

Conformational Landscape and its Impact on Intramolecular Interactions

Rotation around the C6-O single bond will give rise to different conformers. The relative orientation of the thiane ring with respect to the pyridazine ring will be influenced by steric hindrance between the two ring systems and potential intramolecular non-covalent interactions. For instance, weak hydrogen bonds or other van der Waals interactions between atoms on the thiane and pyridazine rings could stabilize certain conformations.

The planarity of the pyridazine ring itself can be influenced by its substituents. While the pyridazine core is aromatic and thus largely planar, strong steric interactions with bulky substituents can lead to distortions. In some pyridazine derivatives, intramolecular hydrogen bonding has been shown to enforce a planar conformation. nih.gov In the case of this compound, the conformational flexibility of the thian-4-yloxy group is a critical factor. The interplay between the chair conformation of the thiane ring and the rotation around the C-O bond will define the accessible conformational space and the dominant conformers at equilibrium.

| Moiety | Preferred Conformation | Key Rotatable Bonds |

|---|---|---|

| Pyridazine | Largely Planar | - |

| Thiane | Chair | - |

| Linkage | - | C6-O |

Relationship between Molecular Structure and Photophysical Properties

The photophysical properties of this compound, such as its absorption and emission of light, are intrinsically linked to its electronic structure. Pyridazine-based compounds have been investigated for their fluorescence properties and have found applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.gov

The electronic transitions that govern light absorption and emission are influenced by the nature of the aromatic system and its substituents. The pyridazine ring, being an electron-deficient system, can act as an acceptor moiety in donor-acceptor (D-A) type molecules. The methyl group, being electron-donating, and the thian-4-yloxy group, with its dual electronic effects, will modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO).

The absorption spectrum (UV-Vis) of this compound is expected to show bands corresponding to π-π* transitions within the pyridazine ring. The position and intensity of these bands will be sensitive to the electronic perturbations induced by the substituents. For instance, the presence of the oxygen atom in the thian-4-yloxy group could lead to n-π* transitions as well.

The fluorescence properties, including the emission wavelength and quantum yield, are also highly dependent on the molecular structure. For many pyridazine derivatives, the fluorescence can be turned on or modulated by external stimuli such as changes in pH, indicating a sensitivity of the excited state to the local environment. acs.org The conformational flexibility of the thian-4-yloxy group can also play a role in the photophysical behavior. Non-radiative decay pathways, which compete with fluorescence, can be influenced by molecular vibrations and rotations. A more rigid conformation is often associated with higher fluorescence quantum yields.

| Property | Influencing Factors |

|---|---|

| UV-Vis Absorption | π-π* and n-π* transitions, substituent effects on orbital energies |

| Fluorescence Emission | Nature of the excited state, conformational rigidity, solvent polarity |

| Quantum Yield | Balance between radiative and non-radiative decay pathways |

Future Directions in the Research of 3 Methyl 6 Thian 4 Yloxy Pyridazine

Design and Synthesis of Advanced Analogs with Modified Pyridazine (B1198779) or Thiane (B73995) Scaffolds

A primary avenue for future research involves the strategic modification of the core structure of 3-Methyl-6-(thian-4-yloxy)pyridazine to generate a library of advanced analogs. Such efforts can be systematically categorized by the targeted scaffold.

Modification of the Pyridazine Scaffold: The pyridazine ring is a versatile platform for chemical functionalization. Future synthetic endeavors could focus on introducing a variety of substituents at the available positions of the pyridazine ring to modulate the electronic and steric properties of the molecule. Methodologies such as selective and stepwise functionalization could be employed to introduce diverse chemical groups. uni-muenchen.de The synthesis of novel 3,6-disubstituted pyridazine derivatives has been shown to be a fruitful area of research, suggesting that modifications at these positions in this compound could yield compounds with novel properties. nih.gov Furthermore, exploring different synthetic routes, such as those involving inverse electron demand Diels-Alder reactions, could provide efficient access to a wider range of pyridazine-based compounds. researchgate.net

Modification of the Thiane Scaffold: The thiane ring also presents opportunities for structural diversification. Future work could explore the oxidation of the sulfur atom to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the polarity and hydrogen bonding capabilities of the molecule. Additionally, the synthesis of analogs with substituents on the thiane ring could be pursued. For instance, the introduction of alkyl or aryl groups on the carbon atoms of the thiane ring could be achieved through multi-step synthetic sequences, potentially leading to compounds with altered conformational preferences and biological activities. The synthesis of related sulfur-containing heterocycles, such as thiochromeno[4,3-b]pyridine derivatives, highlights the feasibility of creating complex sulfur-containing scaffolds. nih.gov

A systematic approach to the design and synthesis of these analogs is crucial. The following table outlines potential modifications to the parent structure:

| Scaffold | Position of Modification | Potential Substituents/Modifications | Synthetic Strategy |

| Pyridazine | C5 | Halogens, Alkyl, Aryl, Cyano | Directed metalation, Cross-coupling reactions |

| Pyridazine | Methyl group at C3 | Functionalization (e.g., halogenation, oxidation) | Radical reactions, Oxidation |

| Thiane | Sulfur atom | Oxidation to sulfoxide or sulfone | Controlled oxidation |

| Thiane | Carbon atoms | Alkyl, Aryl, Hydroxyl | Multi-step synthesis from functionalized thiane precursors |

Application of Advanced Spectroscopic and Computational Techniques for Deeper Characterization

A comprehensive understanding of the structural and electronic properties of this compound and its future analogs is paramount. While standard spectroscopic techniques provide basic characterization, the application of more advanced methods will be essential for a deeper level of understanding.

Advanced Spectroscopic Techniques: Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as COSY, HSQC, and HMBC, will be invaluable for the unambiguous assignment of proton and carbon signals, especially for more complex analogs. mdpi.com Furthermore, solid-state NMR could provide insights into the crystal packing and polymorphism of these compounds. Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), will be critical for confirming the elemental composition of newly synthesized molecules. nih.govmdpi.com

Computational Chemistry: In parallel with experimental work, computational studies will play a vital role in elucidating the molecular properties of these compounds. Density Functional Theory (DFT) calculations can be employed to predict geometries, electronic structures, and spectroscopic properties. mdpi.comnih.gov Such calculations can help in understanding the conformational preferences of the thiane ring and the electronic distribution within the pyridazine moiety. Molecular docking simulations could also be utilized to predict the binding modes of these compounds with biological targets, guiding the design of analogs with specific biological activities. nih.govmdpi.com

The integration of experimental and computational data will provide a holistic understanding of the structure-property relationships within this class of compounds.

Exploration of Novel Chemical Reactions and Transformations for the Compound

Beyond the synthesis of analogs, the exploration of the inherent reactivity of this compound can open doors to novel chemical transformations and the creation of more complex molecular architectures.

Future research could investigate the reactivity of the pyridazine ring towards various reagents. For example, the susceptibility of the pyridazine ring to nucleophilic aromatic substitution or cycloaddition reactions could be explored. The methyl group on the pyridazine ring could also serve as a handle for further functionalization through reactions such as condensation or oxidation. researchgate.net

The thiane moiety also offers avenues for novel reactions. The sulfur atom could participate in reactions such as S-alkylation or the formation of sulfonium (B1226848) salts. The ether linkage connecting the pyridazine and thiane rings could also be a target for cleavage under specific reaction conditions, providing a route to other functionalized pyridazine and thiane derivatives. The synthesis of various heterocyclic compounds often involves the strategic use of functional groups to build complex ring systems, a principle that can be applied here. mdpi.comorganic-chemistry.org

Development of Predictive Models for Chemical Behavior

As a library of analogs is synthesized and characterized, the accumulated data can be leveraged to develop predictive models for their chemical behavior. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of these compounds with their physicochemical properties and biological activities.

These models can be built using various molecular descriptors calculated from the 3D structures of the molecules and statistical methods such as multiple linear regression or machine learning algorithms. researchgate.net For instance, a QSPR model could predict properties like solubility or lipophilicity based on the nature and position of substituents on the pyridazine or thiane rings. A QSAR model could predict the biological activity of new analogs, thereby prioritizing synthetic efforts towards the most promising candidates.

The development of robust predictive models will not only accelerate the discovery of new compounds with desired properties but also contribute to a more fundamental understanding of the chemical principles governing the behavior of this class of molecules.

Q & A

Q. What in vitro models are suitable for assessing the anticancer potential of this compound?

- Methodological Answer :

- Cell Lines : Test against MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer lines. Include non-cancerous cells (e.g., HEK293) for selectivity indices.

- Mechanistic Assays : Perform apoptosis (Annexin V/PI staining), cell cycle (propidium iodide), and mitochondrial membrane potential (JC-1 dye) assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.